tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

Catalog No.
S6628208
CAS No.
1221342-34-2
M.F
C15H29NO2
M. Wt
255.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]p...

CAS Number

1221342-34-2

Product Name

tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

IUPAC Name

tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

InChI

InChI=1S/C15H29NO2/c1-11-8-6-7-9-13(11)16-10-12(2)14(17)18-15(3,4)5/h11-13,16H,6-10H2,1-5H3

InChI Key

DNMOOCDFBZEBIM-UHFFFAOYSA-N

SMILES

CC1CCCCC1NCC(C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCCCC1NCC(C)C(=O)OC(C)(C)C

Tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is an organic compound characterized by the molecular formula C15H29NO2C_{15}H_{29}NO_2 and a molecular weight of 255.40 g/mol. This compound features a tert-butyl group, a 2-methyl group, and a 2-methylcyclohexylamino moiety, making it structurally unique among similar compounds. Its chemical structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
  • Reduction: It can undergo reduction with lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions with various electrophiles under appropriate conditions.

Research indicates that tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate exhibits significant biological activity, particularly as a cannabinoid receptor type 2 (CB2) agonist. This interaction suggests potential therapeutic applications in treating inflammatory and neurodegenerative diseases by modulating immune responses and inflammation pathways. Ongoing studies are exploring its efficacy and mechanisms of action in various biological contexts.

The synthesis of tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with tert-butyl 2-methyl-3-bromopropanoate and 2-methylcyclohexylamine.
  • Reaction Conditions: The reaction is usually conducted in a solvent such as dichloromethane, with a base like triethylamine to promote nucleophilic substitution.
  • Purification: After the reaction, the mixture is purified using techniques such as column chromatography to isolate the desired product .

Tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate has diverse applications across several fields:

  • Medicinal Chemistry: It is being investigated for its potential use in drug development, particularly for conditions related to inflammation and neurodegeneration.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: It is utilized in developing specialty chemicals and materials due to its unique structural properties.

Studies on the interactions of tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate with biological targets have revealed its role as a CB2 receptor agonist. This binding activates signaling pathways that influence various physiological processes, including immune modulation and pain relief. Further research is ongoing to elucidate the full spectrum of its interactions within biological systems and its potential therapeutic benefits .

Tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate can be compared with other related compounds, highlighting its unique characteristics:

Compound NameMolecular FormulaMolecular WeightKey Differences
Tert-butyl 3-[(2-methylcyclohexyl)amino]propanoateC14H27NO2C_{14}H_{27}NO_2241.37 g/molDifferent amino group position may affect binding affinity and biological activity.
Tert-butyl 2-methyl-3-nitrobenzoateC15H17NO4C_{15}H_{17}NO_4Not specifiedContains a nitro group instead of an amino group, leading to distinct reactivity patterns.
Tert-butyl 3-(propan-2-yl)amino]propanoateC10H21NO2C_{10}H_{21}NO_2Not specifiedFeatures a different amino substituent affecting its pharmacological properties .

The uniqueness of tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate lies in its specific structural features that influence its chemical reactivity and biological interactions, making it a valuable compound for research and potential therapeutic applications .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.219829168 g/mol

Monoisotopic Mass

255.219829168 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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